molecular formula C19H20BrClN2O4S B3704920 N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3704920
M. Wt: 487.8 g/mol
InChI Key: KZFYRGQZNCMZCP-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromotoluene with chlorine in the presence of a catalyst.

    Formation of 4-chlorobenzenesulfonyl chloride: This involves the chlorination of benzenesulfonyl chloride.

    Synthesis of N-(4-bromobenzyl)-4-chlorobenzenesulfonamide: This step involves the reaction of 4-bromobenzyl chloride with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the morpholinyl group: The final step involves the reaction of the intermediate compound with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Hydrolysis: Formation of sulfonic acid and amine.

Scientific Research Applications

N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibacterial agent due to its sulfonamide group, which can inhibit bacterial enzymes.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in bacteria, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-morpholin-4-yl-phenyl)-2-nitro-benzenesulfonamide: Similar structure with a nitro group instead of bromobenzyl and chloro groups.

    N-(morpholin-4-yl-phenyl-methylene)-benzenesulfonamide: Similar structure with a methylene group instead of bromobenzyl and chloro groups.

    n-butyl-4-morpholin-4-yl-benzenesulfonamide: Similar structure with a butyl group instead of bromobenzyl and chloro groups.

Uniqueness

N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to the presence of both bromobenzyl and chloro groups, which can enhance its reactivity and potential biological activity. The combination of these functional groups with the sulfonamide and morpholinyl groups provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O4S/c20-16-3-1-15(2-4-16)13-23(14-19(24)22-9-11-27-12-10-22)28(25,26)18-7-5-17(21)6-8-18/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFYRGQZNCMZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
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N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

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